2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate
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Overview
Description
2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group and a methylphenyl group attached to an oxoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate typically involves the esterification of 2-(benzoylamino)acetic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes or receptors, while the oxoethyl chain can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-2-oxoethyl acetate: Lacks the benzoylamino group, making it less versatile in biological applications.
2-(4-Methylphenyl)-2-oxoethyl benzoate:
Uniqueness
2-(4-Methylphenyl)-2-oxoethyl 2-(benzoylamino)acetate is unique due to the presence of both the benzoylamino and oxoethyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Properties
Molecular Formula |
C18H17NO4 |
---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-benzamidoacetate |
InChI |
InChI=1S/C18H17NO4/c1-13-7-9-14(10-8-13)16(20)12-23-17(21)11-19-18(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) |
InChI Key |
IUMABRXCUXYRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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